Schisanlignone A
Overview
Description
Schisanlignone A is a natural product belonging to the class of sesquiterpenes. It is primarily found in plants such as Schisandra chinensis. This compound has garnered attention due to its various biological activities, including antioxidant, anti-tumor, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Schisanlignone A can be synthesized through chemical routes, although the specific synthetic pathways depend on the starting materials and methods used by chemists . The synthesis typically involves multiple steps, including the formation of the dibenzo[a,c]cycloocten-5(6H)-one core structure and subsequent functionalization to introduce methoxy and methyl groups.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. Traditional extraction methods use solvents to isolate the compound from plants like Schisandra chinensis, followed by purification steps to obtain a pure product . Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure the purity and quality of the extracted compound .
Chemical Reactions Analysis
Types of Reactions
Schisanlignone A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Schisanlignone A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene synthesis and reactivity.
Biology: Its biological activities, such as antioxidant and anti-inflammatory effects, make it a subject of interest in biological research.
Industry: It is used in the development of botanical fungicides and other eco-friendly products.
Mechanism of Action
The mechanism by which Schisanlignone A exerts its effects involves multiple molecular targets and pathways. It is known to interact with cellular components to produce antioxidant and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Schisanlignone A include:
- Schisanlignone B
- Butyryl binankadsurin A
- Binankadsurin A
- Acetyl binankadsurin A
- Angeloyl binankadsurin A
Uniqueness
This compound is unique due to its specific structural features, such as the hexamethoxy and dimethyl groups on the dibenzo[a,c]cycloocten-5(6H)-one core. These features contribute to its distinct biological activities and make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMZPEXVCSNTFK-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)OC)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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